BenchChemオンラインストアへようこそ!

NSC-207895

p53 signaling Combination therapy Prostate cancer

NSC-207895 (XI-006) is the definitive tool compound for investigating MDMX transcriptional repression—mechanistically distinct from direct MDM2/p53 interaction inhibitors. It downregulates MDMX mRNA/protein while paradoxically upregulating MDM2, extends p53 half-life from ~20 min to >3 h, and induces proapoptotic genes (PUMA, BAX, PIG3). This unique pharmacodynamic fingerprint enables synergistic combinatorial studies with Nutlin-3 in prostate cancer models where both MDMX and MDM2 are overexpressed. Ideal for preclinical p53-MDM2-MDMX axis research in MCF-7, LNCaP, and astrocytoma cell lines.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
CAS No. 58131-57-0
Cat. No. B1680203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-207895
CAS58131-57-0
SynonymsNSC-207895, NSC207895, NSC 207895, NSC179940, NSC-179940, NSC 179940, XI-006, XI 006, XI006
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3
InChIKeyMWFZDJLPWDCQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC-207895 (XI-006) Procurement Guide: Baseline Profile and Class Definition


NSC-207895 (CAS 58131-57-0, also known as XI-006) is a cell-permeable benzofuroxan derivative and a small-molecule inhibitor of the p53-binding protein MDMX (MDM4) [1]. It was identified through a high-throughput screen for compounds that repress the MDMX promoter [1]. Its primary mechanism involves transcriptional downregulation of MDMX, leading to p53 stabilization, activation of p53 target genes (p21, MDM2, PUMA, BAX, PIG3), and induction of apoptosis in cancer cells [1][2]. Unlike direct MDM2/p53 interaction inhibitors, NSC-207895 targets MDMX expression, which is often overexpressed in tumors and can limit the efficacy of MDM2-only antagonists [1]. It is also noted for its ability to induce DNA damage and interact with DNA repair pathways [1].

NSC-207895 Technical Differentiation: Why Generic MDMX/MDM2 Substitution is Not Advisable


In scientific and industrial workflows involving the p53-MDM2-MDMX axis, generic substitution between MDMX inhibitors, dual inhibitors, or MDM2 antagonists is not supported by their distinct mechanisms of action and functional consequences. For example, many MDM2 inhibitors like Nutlin-3 potently inhibit the MDM2-p53 interaction (IC50 of 0.09 µM) but do not bind MDMX, rendering them less effective in tumors with MDMX overexpression [1][2]. Dual inhibitors like RO-5963 directly block both MDM2 and MDMX binding to p53 at low nanomolar potencies [2]. In contrast, NSC-207895 operates through a unique transcriptional repression mechanism, downregulating MDMX mRNA and protein while paradoxically increasing MDM2 expression [1][3]. This mechanism creates a functional synergy with MDM2 antagonists (e.g., Nutlin-3) in combinatorial applications, which would not be observed with direct-binding MDMX inhibitors [1]. Furthermore, its off-target induction of a DNA damage response distinguishes it from both direct-binding inhibitors and other transcriptional repressors, representing a key differentiator for experiments where this secondary pathway is relevant [1][4].

NSC-207895 Performance Evidence: Quantified Differentiation from Key Comparators


NSC-207895 Functional Synergy with MDM2 Antagonists vs. Standalone MDMX Inhibition

NSC-207895 exhibits functional synergy with the MDM2 antagonist Nutlin-3, a property not inherent to all MDMX inhibitors. In LNCaP prostate cancer cells, the combination of NSC-207895 (MDMX inhibitor) and Nutlin-3 (MDM2 inhibitor) led to a profound and significantly greater reduction in cell proliferation compared to either agent alone [1]. This synergy is mechanistically supported by the compound's unique ability to simultaneously downregulate MDMX and upregulate MDM2, effectively sensitizing cells to MDM2 inhibition [2]. In contrast, direct-binding MDMX inhibitors like SJ-172550 (EC50 of 5 µM) or potent dual inhibitors like RO-5963 (IC50 of 24 nM for MDMX) operate through a different mechanism and do not induce the same combinatorial effect with Nutlin-3 [3].

p53 signaling Combination therapy Prostate cancer Drug synergy

NSC-207895 p53 Half-Life Extension vs. Basal Degradation Rates

NSC-207895 dramatically extends the half-life of the p53 tumor suppressor protein, a key downstream effect of MDMX inhibition. Cycloheximide chase assays in MCF-7 breast cancer cells demonstrated that treatment with NSC-207895 increased the p53 half-life from a baseline of 20-30 minutes to more than 3 hours [1]. This level of stabilization is a quantifiable, functional readout that is consistent with its mechanism of MDMX promoter suppression and subsequent reduction of MDMX-mediated p53 ubiquitination [2]. While other MDMX-targeting agents may also stabilize p53, this specific fold-change (approx. 6-9 fold increase) in half-life provides a benchmark for expected efficacy in cellular models.

p53 stabilization Protein half-life MCF-7 cells Cycloheximide chase

NSC-207895 Potent Cytotoxicity in Astrocytoma vs. Other Cancer Cell Lines

NSC-207895 demonstrates significant cytotoxic activity in the G/R-luc astrocytoma cell line, with a reported GI50 value of 117 nM [1]. This high potency in a specific brain cancer model differentiates it from its general MDMX promoter inhibitory activity (IC50 of 2.5 µM in HT1080 cells) . For comparison, the direct-binding MDMX inhibitor SJ-172550 has a reported EC50 of 5 µM for MDMX binding, suggesting that NSC-207895's transcriptional repression mechanism may yield a different potency profile across various cancer types . The GI50 of 117 nM represents a more potent anti-proliferative effect than its effect on the MDMX promoter alone, likely reflecting the compound's pleiotropic mechanisms including DNA damage pathway activation [2].

Cytotoxicity GI50 Astrocytoma Cancer cell lines

NSC-207895 Dual Effect on MDM2 Expression vs. Other MDMX Inhibitors

A key functional differentiation of NSC-207895 is its paradoxical effect on MDM2 expression. While the compound is a potent inhibitor of MDMX promoter activity (IC50 of 2.5 µM in HT1080 cells), leading to reduced MDMX mRNA and protein, it simultaneously induces the expression of MDM2, a p53-target gene, as a result of p53 activation [1]. This contrasts sharply with direct dual inhibitors like RO-5963, which inhibit both MDM2-p53 and MDMX-p53 interactions at low nanomolar concentrations (IC50s of 17 nM and 24 nM, respectively) without inducing MDM2 expression [2]. The MDM2 induction by NSC-207895 is a specific pharmacodynamic marker of its transcriptional repression mechanism, distinguishing it from direct-binding inhibitors and making it a valuable tool for dissecting the p53-MDM2 feedback loop.

MDM2 Transcriptional regulation Mechanism of action Selectivity

NSC-207895 High-Value Application Scenarios Based on Evidence


Investigating p53 Reactivation in Tumors with MDMX and MDM2 Co-Overexpression

Given its synergistic effect with the MDM2 antagonist Nutlin-3 in LNCaP prostate cancer cells [1], NSC-207895 is optimally applied in preclinical studies examining combinatorial strategies to reactivate p53 in tumors where both MDMX and MDM2 are overexpressed. This scenario is particularly relevant for prostate cancer, where co-amplification of MDM2 and MDMX has been reported [1].

Validating MDMX Transcriptional Inhibition as a Therapeutic Strategy

NSC-207895 serves as a unique tool compound to study the functional consequences of MDMX transcriptional repression, distinct from direct protein-protein interaction inhibitors. Its ability to downregulate MDMX mRNA and protein while inducing MDM2 provides a specific pharmacodynamic fingerprint for this mechanism in MCF-7 and other cell lines [2].

Studying p53 Protein Stabilization and Apoptosis Induction in Breast Cancer Models

The quantifiable effect of NSC-207895 on extending p53 half-life from 20-30 minutes to >3 hours in MCF-7 cells makes it an ideal agent for experiments focused on p53 dynamics and stabilization [2]. Its subsequent induction of proapoptotic genes (PUMA, BAX, PIG3) and apoptosis in these cells provides a well-defined pathway for investigating p53-mediated cell death [2].

Evaluating Cytotoxic Efficacy in Brain Cancer (Astrocytoma) Models

The compound's high potency in the G/R-luc astrocytoma cell line (GI50 = 117 nM) supports its use in focused research on brain cancers, where its DNA damage response activation may contribute to a more potent anti-proliferative effect compared to its activity in other cancer types [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC-207895

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.